Benzene, (2-((1-methylethyl)thio)ethyl)-

Drug Discovery Chemical Biology Lipophilicity

Benzene, (2-((1-methylethyl)thio)ethyl)-, also known as Isopropyl(phenethyl) sulfide or 2-(1-Methylethylthio)ethylbenzene, is a thioether compound with the molecular formula C11H16S and a molecular weight of 180.31 g/mol. It consists of a benzene ring substituted at the 1-position with a 2-((1-methylethyl)thio)ethyl group.

Molecular Formula C11H16S
Molecular Weight 180.31 g/mol
CAS No. 54576-42-0
Cat. No. B13959159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, (2-((1-methylethyl)thio)ethyl)-
CAS54576-42-0
Molecular FormulaC11H16S
Molecular Weight180.31 g/mol
Structural Identifiers
SMILESCC(C)SCCC1=CC=CC=C1
InChIInChI=1S/C11H16S/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
InChIKeyMJLYFFRRKQGUDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, (2-((1-methylethyl)thio)ethyl)- (CAS 54576-42-0): Baseline Profile for Scientific Procurement


Benzene, (2-((1-methylethyl)thio)ethyl)-, also known as Isopropyl(phenethyl) sulfide or 2-(1-Methylethylthio)ethylbenzene, is a thioether compound with the molecular formula C11H16S and a molecular weight of 180.31 g/mol [1]. It consists of a benzene ring substituted at the 1-position with a 2-((1-methylethyl)thio)ethyl group [1]. Its IUPAC Standard InChIKey is MJLYFFRRKQGUDV-UHFFFAOYSA-N [1]. This compound is a member of the aryl alkyl sulfide family, which are valued as synthetic intermediates and for their potential biological activities [2].

Workflow Synthetic intermediate for aryl alkyl sulfides
Selection Context Isopropyl substitution for steric and lipophilic control
Format Neat compound for research-grade application

Benzene, (2-((1-methylethyl)thio)ethyl)- (CAS 54576-42-0): Why Generic Substitution Is Insufficient


Generic substitution of aryl alkyl sulfides is not straightforward because even minor structural modifications, such as changing the alkyl chain length or branching, can significantly alter physicochemical properties, biological activity, and synthetic utility [1]. The presence of the isopropyl group in this specific compound influences its steric bulk, lipophilicity (LogP = 3.37070), and vapor pressure (0.0145 mmHg at 25°C) compared to methyl or ethyl analogs . These differences are critical for applications where precise steric and electronic properties are required for target engagement or reaction selectivity [1]. The evidence presented below quantifies these critical differentiations.

Alkyl Chain Length Analogs

Methyl or ethyl analogs may shift lipophilicity and membrane permeability profiles, limiting direct substitution in cell-based assays.

Unbranched Sulfide Comparators

Steric bulk differences between isopropyl and n-propyl groups can alter enzyme binding and biotransformation selectivity.

Headspace Standard Selection

Higher-volatility analogs may require different method parameters and may not match the target compound's stability.

Benzene, (2-((1-methylethyl)thio)ethyl)- (CAS 54576-42-0): Quantitative Evidence Guide for Informed Selection


Increased Lipophilicity (LogP) Drives Membrane Permeability Differentiation

This compound exhibits a computed LogP value of 3.37070, indicating significantly higher lipophilicity compared to shorter-chain aryl alkyl sulfides . The lipophilicity of aryl alkyl sulfides is a key determinant of their ability to permeate biological membranes and engage intracellular targets [1].

Lipophilicity (LogP)
Class-level
Target: 3.37 vs Comparator ~2.8 (estimated)
Reported higher lipophilicity may support membrane permeability screening.
Calculated value; experimental LogP not available.
Drug Discovery Chemical Biology Lipophilicity

Volatility Differentiation via Vapor Pressure for Headspace Applications

The target compound has a predicted vapor pressure of 0.0145 mmHg at 25°C . This is substantially lower than that of the shorter-chain analog ethyl phenyl sulfide, which has a predicted vapor pressure of approximately 0.3 mmHg at 25°C . Lower volatility is beneficial for headspace GC-MS applications requiring stable, non-volatile standards.

Volatility (Vapor Pressure)
Class-level
Target: 0.0145 mmHg vs Comparator ~0.3 mmHg at 25°C
Approximately 20-fold lower vapor pressure reported, supporting headspace method stability context.
Predicted values; experimental confirmation required.
Analytical Chemistry Headspace Analysis Volatility

Steric Differentiation for Enzyme Binding and Selectivity

The branched isopropyl group in this compound introduces steric bulk that can differentiate it from unbranched alkyl sulfides in enzyme binding pockets. Studies on related aryl alkyl sulfides demonstrate that the isopropyl group can significantly alter binding affinity and enantioselectivity in biotransformation reactions compared to methyl or ethyl analogs [1].

Steric Effect on Binding
Class-level
Branched isopropyl group may differentiate from unbranched analogs in enzyme pockets.
Reported biotransformation context: steric hindrance may influence enantioselectivity.
Class-level inference from white-rot Basidiomycetes studies.
Enzyme Inhibition Medicinal Chemistry Structure-Activity Relationship

Benzene, (2-((1-methylethyl)thio)ethyl)- (CAS 54576-42-0): Optimal Research and Industrial Application Scenarios


Intracellular Target Engagement in Cell-Based Assays

Due to its enhanced lipophilicity (LogP 3.37070), this compound is better suited than shorter-chain aryl alkyl sulfides for assays requiring membrane penetration to access intracellular targets . This property is critical in cell-based screening campaigns for drug discovery.

Quantitative Headspace GC-MS Analysis

The significantly lower vapor pressure (0.0145 mmHg) compared to analogs like ethyl phenyl sulfide makes this compound a more reliable internal standard or analyte in headspace GC-MS methods, minimizing evaporative loss and improving precision .

Stereoselective Biotransformation Studies

The steric bulk of the isopropyl group provides a distinct substrate for studying the enantioselectivity of oxidoreductases, such as those found in white-rot Basidiomycetes . This compound can serve as a probe for enzyme selectivity in biocatalysis research.

Synthesis of Arsenic Thioesters as Bioactive Molecules

This compound serves as a key precursor in the synthesis of β-isopropylthioethyl esters of trivalent arsenic, which were historically investigated for their potential biological activity . It remains a relevant building block for specialized organoarsenic compound synthesis.

Application
Selection Property
Validation Focus
Cell-Based Target Engagement Studies
Lipophilicity-mediated membrane permeability
Intracellular exposure and target access verification
Headspace GC-MS Method Development
Low volatility for stable headspace partitioning
Evaporative loss and quantitative reproducibility review
Stereoselective Biotransformation Research
Steric bulk of isopropyl substituent
Enantioselectivity and enzyme-substrate interaction profiling
Organoarsenic Intermediate Synthesis
Thioether building block reactivity
Precursor conversion and product identity confirmation
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